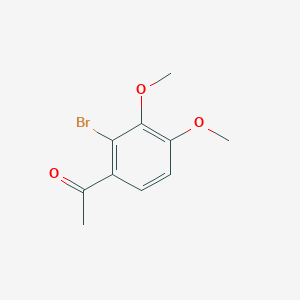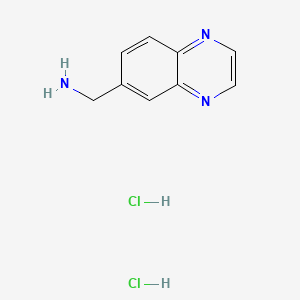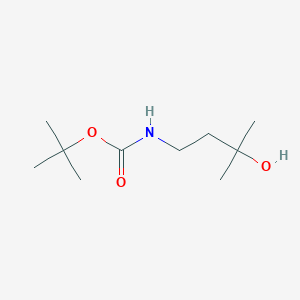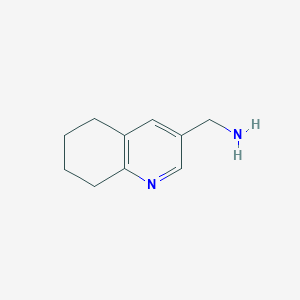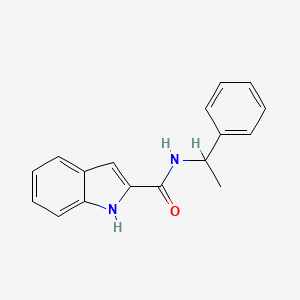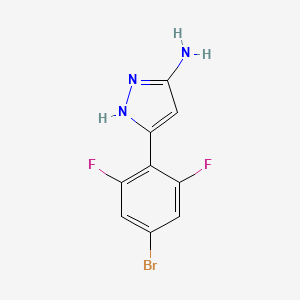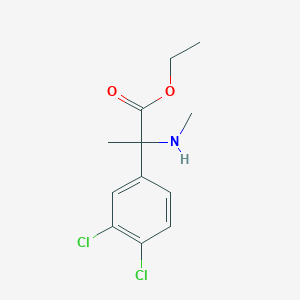
Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate, or Diclofensine, is a synthetic organic compound. Its chemical structure consists of an ethyl ester group, a dichlorophenyl ring, and a methylamino group attached to a propanoate backbone. Diclofensine has been investigated for its potential pharmacological effects, particularly as an analgesic and antidepressant.
准备方法
2.1 Synthetic Routes: Several synthetic routes exist for Diclofensine, but one common method involves the following steps:
Acylation: Ethyl 3,4-dichlorophenylacetate reacts with methylamine to form the corresponding amide.
Esterification: The amide is then esterified with ethanol to yield Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate.
2.2 Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. specific details regarding industrial-scale production are proprietary and may not be publicly available.
化学反应分析
Diclofensine undergoes various chemical reactions:
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring.
Oxidation: Oxidation of the methylamino group may lead to the corresponding N-oxide.
Common reagents and conditions include reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium methoxide), and oxidizing agents (e.g., hydrogen peroxide).
Major products formed from these reactions include the alcohol, N-substituted derivatives, and the N-oxide.
科学研究应用
Diclofensine has been studied for its potential in various fields:
Analgesia: Researchers have explored its analgesic properties, although it is not widely used clinically.
Antidepressant: Some studies suggest antidepressant effects, possibly related to its modulation of neurotransmitter systems.
Neuroprotection: Diclofensine’s neuroprotective properties have been investigated in animal models.
Drug Development: It serves as a lead compound for designing novel drugs targeting pain and mood disorders.
作用机制
The exact mechanism of Diclofensine’s effects remains incompletely understood. it likely involves interactions with monoamine transporters (such as serotonin and dopamine transporters) and modulation of neurotransmitter release.
相似化合物的比较
Diclofensine stands out due to its unique combination of structural features (dichlorophenyl ring, methylamino group, and ester functionality). Similar compounds include fluoxetine (an antidepressant) and cocaine (a psychostimulant), but Diclofensine’s distinct profile sets it apart.
属性
分子式 |
C12H15Cl2NO2 |
|---|---|
分子量 |
276.16 g/mol |
IUPAC 名称 |
ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-4-17-11(16)12(2,15-3)8-5-6-9(13)10(14)7-8/h5-7,15H,4H2,1-3H3 |
InChI 键 |
OGUBEQBFGQQADC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C1=CC(=C(C=C1)Cl)Cl)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)
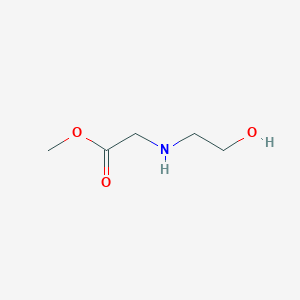
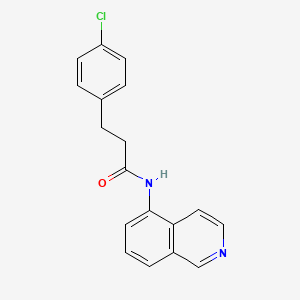
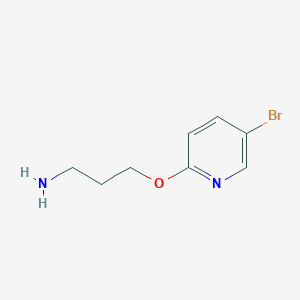
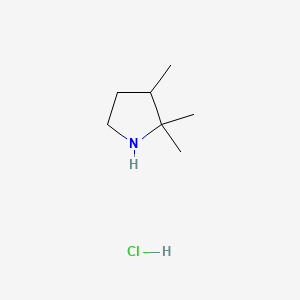
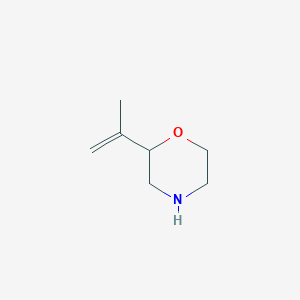
![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)
